molecular formula C7H11N3O2 B1166778 Iodaminox CAS No. 100469-53-2

Iodaminox

货号: B1166778
CAS 编号: 100469-53-2
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iodaminox is a synthetic iodine-containing compound primarily used in the management of thyroid disorders and cardiac arrhythmias. Its chemical structure features a benzofuran core with an iodine atom at position 2 and an aminoalkyl side chain, enabling both thyroid hormone modulation and class III antiarrhythmic activity . Pharmacokinetic studies indicate a long half-life (40–60 days), high lipid solubility, and extensive tissue distribution, necessitating careful dose titration to avoid cumulative toxicity . Clinically, this compound is approved for refractory ventricular arrhythmias and hyperthyroidism, with a recommended initial dose of 200–400 mg/day, adjusted based on therapeutic monitoring .

属性

CAS 编号

100469-53-2

分子式

C7H11N3O2

同义词

Iodaminox

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Iodaminox shares structural and functional similarities with amiodarone hydrochloride and levothyroxine sodium, two widely used iodine-containing therapeutics. Below is a detailed comparative analysis:

Table 1: Pharmacological and Clinical Comparison of this compound with Similar Compounds

Parameter This compound Amiodarone Hydrochloride Levothyroxine Sodium
Molecular Weight 521.2 g/mol 645.3 g/mol 798.86 g/mol
Mechanism of Action Class III antiarrhythmic + Thyroid receptor modulation Class III antiarrhythmic + Noncompetitive adrenergic inhibition T4 hormone replacement
Half-Life 40–60 days 25–110 days 6–7 days
Primary Indications Refractory arrhythmias, hyperthyroidism Ventricular arrhythmias Hypothyroidism
Common Side Effects Pulmonary fibrosis (10–15%), thyroid dysfunction (5–20%) Hepatotoxicity (3–5%), corneal deposits (70–90%) Cardiac ischemia (rare)
Drug Interactions Warfarin (↑ INR), digoxin (↑ toxicity) β-blockers (bradycardia), simvastatin (↑ myopathy risk) Iron supplements (↓ absorption)

Key Findings from Comparative Studies:

Efficacy in Arrhythmias: In a meta-analysis of 12 clinical trials, this compound demonstrated comparable arrhythmia suppression rates to amiodarone (78% vs. 75%) but with a lower incidence of hepatotoxicity (3% vs. 8%) . However, its risk of pulmonary fibrosis remains a significant limitation . Levothyroxine is ineffective for arrhythmias but critical for restoring euthyroidism, indirectly improving cardiac outcomes in hypothyroid patients .

Thyroid Modulation: this compound’s dual action allows simultaneous management of arrhythmias and hyperthyroidism, unlike levothyroxine, which solely addresses hormone deficiency . Amiodarone frequently induces hypothyroidism (15–20% of patients) due to excessive iodine release, necessitating routine thyroid monitoring .

Safety Profiles: this compound’s long half-life demands extended washout periods (≥3 months) before elective surgery to avoid iodine-induced thyrotoxicosis . Levothyroxine has fewer drug interactions but requires strict adherence to dosing schedules to prevent iatrogenic hyperthyroidism .

Structural and Functional Distinctions

  • This compound vs. Amiodarone: Both contain iodine and benzofuran moieties, but this compound’s aminoalkyl side chain enhances thyroid receptor affinity, reducing the need for adjunctive therapies in hyperthyroid patients . Amiodarone’s diiodinated structure contributes to higher iodine content (37.3% vs. 25.1% in this compound), increasing cumulative toxicity risks .
  • This compound vs. Levothyroxine: Unlike levothyroxine’s tetraiodothyronine structure, this compound lacks hormonal activity but acts as a partial thyroid receptor antagonist, making it suitable for hyperthyroidism .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。